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molecular formula C10H12O3S B1347369 2,3-Dihydro-1h-inden-2-yl methanesulfonate CAS No. 777-72-0

2,3-Dihydro-1h-inden-2-yl methanesulfonate

Cat. No. B1347369
M. Wt: 212.27 g/mol
InChI Key: CFIDFVNAHVRFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486984B2

Procedure details

2-Indanol (20.00 g, 149.5 mmol) and diisopropylethylamine (21.2 g, 164 mmol) was stirred in dichloromethane (300 mL) at 0° C. Methanesulfonyl chloride (18.78 g, 164 mmol) and dimethylaminopyridine (1.80 g) were added simultaneously and stirring continued at room temperature for 18 h. Solution was evaporated, partitioned between ethyl acetate and water, and the organic phase separated. This was washed with NaHCO3 (sat) and with citric acid solution (5%) and dried over MgSO4. The filtered solution was concentrated and the resultant solid recrystallized from isopropanol-EtOH (3:1) to give off-white crystals (24.6 g, 78%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.78 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[OH:10].C(N(C(C)C)CC)(C)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].CN(C1C=CC=CN=1)C>ClCCl>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[O:10][S:21]([CH3:20])(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)O
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
18.78 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solution was evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
This was washed with NaHCO3 (sat) and with citric acid solution (5%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated
CUSTOM
Type
CUSTOM
Details
the resultant solid recrystallized from isopropanol-EtOH (3:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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